1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone
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Overview
Description
1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone is a useful research compound. Its molecular formula is C17H17N3OS2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.08130452 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Activity
1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone and its derivatives have been investigated for their anti-inflammatory properties. In a study, isomeric dihydroimidazo[2,1-b]thiazoles exhibited potent anti-inflammatory activity in an adjuvant arthritic rat assay, indicating potential therapeutic applications in inflammation-related disorders (Lantos et al., 1984).
Antitumor Activity
Compounds containing the this compound moiety have shown promising results in antitumor research. A study involving thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, which includes a similar structure, displayed significant in vitro antitumor activity against various human cancer cell lines. These compounds also demonstrated notable Aurora A kinase and KSP inhibitory activities (Abd El-All et al., 2015).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of compounds related to this compound. Triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, which share a structural resemblance, have been synthesized and demonstrated high inhibitory growth against both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).
Antituberculosis Activity
Compounds structurally related to this compound have shown efficacy in antituberculosis studies. For example, cycloalkylidenehydrazide and 4-aza-1-thiaspiro[4.5]decan-3-one derivatives of imidazo[2][1-b]thiazole were synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis, displaying varying degrees of inhibition (Ulusoy, 2002).
Antioxidant Properties
The antioxidant potential of benzimidazole derivatives, which share structural elements with this compound, was studied. These derivatives showed significant effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, suggesting potential applications as antioxidants (Kuş et al., 2004).
Anthelmintic Activity
Research into isothiourea derivatives of tetrahydroimidazo[2,1-b]thiazole, a compound similar in structure to this compound, revealed broad-spectrum anthelmintic activity. These derivatives were found to be effective against nematodes, cestodes, and trematodes, suggesting their potential use in treating parasitic infections (Brewer et al., 1987).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing its activity against various biological targets, studying its mechanism of action, and evaluating its toxicity and safety profile .
Properties
IUPAC Name |
1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)sulfanylazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-14-9-5-2-6-10-20(14)23-16-15(13-7-3-1-4-8-13)18-17-19(16)11-12-22-17/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJELJBXGBMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.